tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate
Overview
Description
This compound, also known as BTS, is a chemical with the molecular formula C12H23N3O2S and a molecular weight of 273.39 . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H23N3O2S/c1-12(2,3)17-11(16)14-9-4-6-15(7-5-9)8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18)(H,14,16)
. This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical and Chemical Properties Analysis
The compound has a predicted density of 1.16±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Synthesis and Crystallography
- Isomorphous Crystal Structures : Chlorodiacetylene and iododiacetylene derivatives, including compounds with similar tert-butyl carbamate structures, have been studied for their isomorphous crystal structures. These studies reveal how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing the compound's significance in crystallography and molecular design (Baillargeon et al., 2017).
Organic Synthesis Applications
- Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones, behaving as essential intermediates in reactions with organometallics to produce N-(Boc)hydroxylamines. These compounds demonstrate their value as building blocks in organic synthesis, highlighting their versatility and utility in constructing complex molecules (Guinchard et al., 2005).
Chemoselective Transformations
- Chemoselective Transformation of Amino Protecting Groups : The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized from commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). This process underscores the chemoselective transformation capabilities of such compounds, offering a novel approach to modifying amino protecting groups and facilitating the synthesis of N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).
Properties
IUPAC Name |
tert-butyl N-[1-(2-amino-2-sulfanylideneethyl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-12(2,3)17-11(16)14-9-4-6-15(7-5-9)8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBXGQRKTUFOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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